molecular formula C14H14N6O2S B12932850 4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide CAS No. 21271-87-4

4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide

Cat. No.: B12932850
CAS No.: 21271-87-4
M. Wt: 330.37 g/mol
InChI Key: UPJXSIHACPCBRR-UHFFFAOYSA-N
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Description

4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide is a chemical compound known for its complex structure and potential applications in various scientific fields. This compound features a benzenesulfonamide group linked to a pyrido[2,3-b]pyrazine moiety through an aminomethyl bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide typically involves multi-step organic synthesis techniquesCommon reagents used in these reactions include amines, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups .

Scientific Research Applications

4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, or disruption of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. This combination allows for unique interactions with biological targets and provides a versatile platform for the development of new compounds with tailored properties .

Biological Activity

4-{[(6-Aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl}benzenesulfonamide, also known by its CAS number 20567-00-4, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that combines a pyrido-pyrazine moiety with a benzenesulfonamide group, suggesting diverse pharmacological properties. This article reviews existing research on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H14N6O2S\text{C}_{14}\text{H}_{14}\text{N}_{6}\text{O}_{2}\text{S}

Research indicates that the biological activity of this compound may be attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in cellular processes, particularly those related to cancer cell proliferation and survival.
  • Calcium Channel Modulation : Similar compounds have been reported to act as calcium channel blockers, which could translate into cardiovascular effects such as reduced perfusion pressure and coronary resistance .

Anticancer Properties

Studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary results suggest that it may be effective against certain bacterial strains, potentially making it a candidate for further development in antimicrobial therapies.

Case Studies

  • Cardiovascular Effects : A study investigated the impact of benzenesulfonamide derivatives on isolated rat hearts. The findings indicated that compounds similar to this compound significantly decreased perfusion pressure and coronary resistance through calcium channel inhibition .
  • Cell Proliferation Inhibition : In vitro studies using cancer cell lines demonstrated that this compound effectively reduced cell viability and induced apoptosis in a dose-dependent manner. The mechanism was linked to the inhibition of cyclin-dependent kinases (CDKs), essential for cell cycle regulation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis; inhibits cell proliferation
AntimicrobialEffective against certain bacterial strains
CardiovascularDecreases perfusion pressure; inhibits calcium channels

Properties

CAS No.

21271-87-4

Molecular Formula

C14H14N6O2S

Molecular Weight

330.37 g/mol

IUPAC Name

4-[[(6-aminopyrido[2,3-b]pyrazin-8-yl)amino]methyl]benzenesulfonamide

InChI

InChI=1S/C14H14N6O2S/c15-12-7-11(13-14(20-12)18-6-5-17-13)19-8-9-1-3-10(4-2-9)23(16,21)22/h1-7H,8H2,(H2,16,21,22)(H3,15,18,19,20)

InChI Key

UPJXSIHACPCBRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=NC3=NC=CN=C23)N)S(=O)(=O)N

Origin of Product

United States

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